GW627368

描述

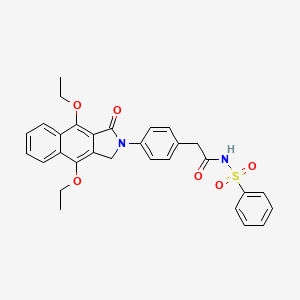

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide (CAS No. 439288-66-1), commonly referred to as GW627368X, is a synthetic small-molecule antagonist of the prostanoid EP4 receptor. Its molecular formula is C₃₀H₂₈N₂O₆S, with a molecular weight of 544.62 g/mol . Structurally, it features a benzo[f]isoindol-3-one core substituted with diethoxy groups, a phenylacetamide side chain, and a benzenesulfonyl moiety (SMILES: CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5) .

GW627368X demonstrates nanomolar potency (IC₅₀ values in the range of 1–10 nM) and high selectivity (>1,000-fold) for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, FP, TP, DP, and IP) . It has been extensively studied for its role in modulating prostaglandin E₂ (PGE₂)-mediated pathways, particularly in vascular relaxation, inflammation, and hypoxia-induced cellular responses .

属性

IUPAC Name |

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREWXJVMYAXCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195993 | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439288-66-1 | |

| Record name | GW-627368X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-627368X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: GW 627368 的合成涉及多个步骤,从制备核心苯并[f]异吲哚结构开始。主要步骤包括:

苯并[f]异吲哚核的形成: 这涉及在酸性条件下对合适的先驱体进行环化。

二乙氧基的引入: 此步骤通过使用乙基碘在碱的存在下进行烷基化反应来实现。

苯磺酰基乙酰胺部分的连接: 这是通过使用合适的磺酰氯和胺进行偶联反应来完成的.

工业生产方法: GW 627368 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 为了提高收率和纯度。

连续流动反应器的使用: 为了提高反应效率和可扩展性。

纯化技术: 例如重结晶和色谱法,以确保最终产物的高纯度.

化学反应分析

反应类型: GW 627368 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成相应的亚砜或砜。

还原: 还原反应可以将磺酰基转化为硫醚。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

主要生成产物:

氧化: 亚砜和砜。

还原: 硫醚。

取代: 卤代或硝基衍生物

科学研究应用

GW 627368 在科学研究中具有广泛的应用,包括:

化学: 用作研究前列腺素 EP4 受体及其在各种化学途径中的作用的工具。

生物学: 有助于理解 EP4 受体在细胞过程中的生物学功能。

医学: 研究其在涉及炎症和癌症的疾病中的潜在治疗作用。

工业: 用于开发针对前列腺素 EP4 受体的新的药物 .

作用机制

GW 627368 通过选择性拮抗前列腺素 EP4 受体发挥其作用。该受体参与各种生理过程,包括炎症和免疫反应。通过阻断 EP4 受体,GW 627368 抑制前列腺素 E2 的结合,从而减少炎症和其他相关影响。 该化合物对血栓烷 A2 受体也具有亲和力,血栓烷 A2 受体在血小板聚集和血管张力中发挥作用 .

类似化合物:

GW 803430: 另一种具有类似性质的 EP4 受体拮抗剂。

TP-008: 一种对血栓烷 A2 受体具有亲和力的化合物。

PGD2-IN-1: 一种有效的 DP 受体拮抗剂 .

GW 627368 的独特性: GW 627368 因其对 EP4 受体的高选择性和效力,以及其对血栓烷 A2 受体的额外亲和力而脱颖而出。 这种双重作用使其成为研究炎症、癌症和心血管疾病的独特而宝贵的化合物 .

相似化合物的比较

Structural and Functional Analogues

GW627368X vs. Butaprost

- Butaprost (free acid): A selective EP2 receptor agonist. While both compounds target prostaglandin receptors, Butaprost activates EP2, leading to vasodilation and cAMP elevation, whereas GW627368X antagonizes EP4, blocking PGE₂-induced signaling .

- Structural Differences : Butaprost is a prostaglandin analogue with a cyclopentane ring and carboxylic acid group, contrasting with GW627368X’s synthetic benzoisoindol scaffold .

GW627368X vs. L902,688

- L902,688 : A potent EP4 receptor agonist. Despite sharing the same target, L902,688 activates EP4, promoting cAMP production and downstream anti-inflammatory effects, while GW627368X inhibits these pathways .

- Selectivity : GW627368X’s selectivity for EP4 over EP2/EP3 is superior to many agonists, making it a valuable tool for dissecting EP4-specific roles .

GW627368X vs. GW6471

- Both compounds are sulfonamide derivatives, but GW6471’s mechanism involves co-repressor recruitment to PPARα, highlighting divergent therapeutic applications .

Pharmacological and Biochemical Data

Key Research Findings

EP4 Antagonism in Vascular Studies : GW627368X inhibited PGE₂-induced vasorelaxation in human pulmonary veins (pA₂ = 7.3), outperforming earlier EP4 antagonists in specificity .

Synthetic Accessibility: Unlike natural prostaglandins (e.g., Latanoprost), GW627368X’s synthetic structure allows for scalable production and chemical modifications .

生物活性

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound comprises a benzenesulfonyl group attached to an acetamide moiety, linked to a phenyl ring and a benzo[f]isoindole derivative. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 358.42 g/mol.

Structural Characteristics

The structural complexity of N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide contributes significantly to its biological activity. The presence of the benzo[f]isoindole structure, along with diethoxy groups, enhances its solubility and reactivity, while the sulfonamide functional group is known for its medicinal chemistry applications, particularly in the development of antibacterial agents .

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial |

| Benzamide | Simple amide structure | Anticancer |

| 5-Fluorouracil | Pyrimidine analog | Antitumor |

| N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | Complex benzo[f]isoindole core with sulfonamide moiety | Potentially diverse mechanisms of action |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide exhibit significant antimicrobial activities. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways . The unique structure of this compound may provide distinct mechanisms of action compared to simpler sulfonamides.

Cardiovascular Effects

Research involving benzenesulfonamide derivatives indicates potential cardiovascular effects. For instance, studies have shown that certain derivatives can influence perfusion pressure and coronary resistance in experimental models. One study demonstrated that specific benzenesulfonamide derivatives reduced perfusion pressure in a time-dependent manner, suggesting interactions with cardiovascular biomolecules .

Docking Studies

Molecular docking studies have been employed to understand how N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide interacts with biological targets. These studies often utilize protein-ligand docking simulations to predict binding affinities and modes of action against various targets such as calcium channels, which are crucial in regulating vascular tone and blood pressure .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an experimental design that included control and treatment groups. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting their potential therapeutic applications in cardiovascular conditions .

Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial activity of compounds related to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide against bacterial strains and pathogenic fungi. The findings suggested that these compounds exhibited varying degrees of antimicrobial efficacy, supporting further investigation into their clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。